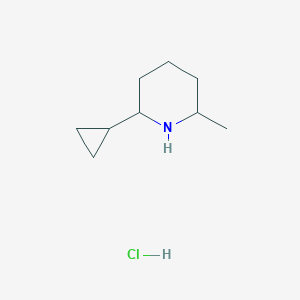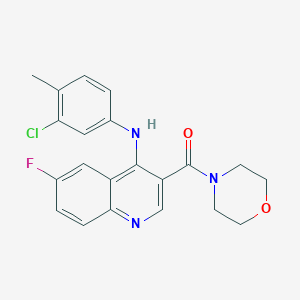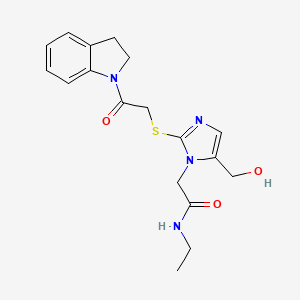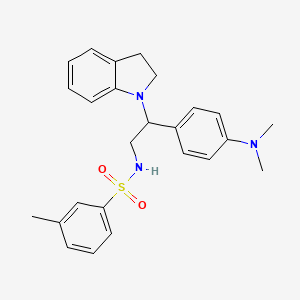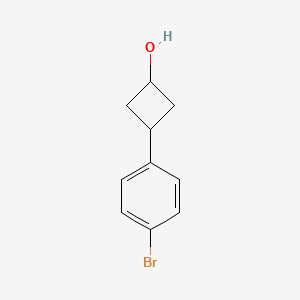
3-(4-Bromophenyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)cyclobutanol is a chemical compound with the CAS Number: 1183047-51-9 . It has a molecular weight of 227.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11BrO . The InChI Code for this compound is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.1 .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
- Carbon-Carbon Bond Formation: A study by Matsuda, Shigeno, and Murakami (2008) describes how cyclobutanones react with aryl bromides in the presence of palladium catalysts. This process involves carbon-carbon bond cleavage and formation, leading to the production of arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008).
Radical-Mediated Ring-Opening
- Formation of γ-Substituted Ketones: Ren and Zhu (2016) highlight the use of cyclobutanols in the radical-mediated ring-opening functionalization. This method allows for the synthesis of various ketone derivatives through processes like fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).
Synthesis of Bromophenol Derivatives
- Anticancer Activities: Guo et al. (2018) discuss a novel bromophenol derivative with potent anticancer activities. This derivative, synthesized from bromophenol, shows significant efficacy against human lung cancer cell lines (Guo et al., 2018).
Cyclobutanol Ring Expansion
- Transition-Metal-Free Oxidative Process: Natho et al. (2018) developed a method for the ring expansion of the cyclobutanol moiety to 4-tetralones. This process is transition-metal-free and utilizes N-bromosuccinimide and acetonitrile (Natho et al., 2018).
Polymer Synthesis
- Cation Radical Polymerization: Bauld et al. (1996) explored a new polymerization mechanism using the stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate. This process converts monomers to cyclobutane polymers (Bauld et al., 1996).
Antifungal Activity
- Halogenated Phenyl Derivatives: Buchta et al. (2004) assessed the antifungal activity of various halogenated phenyl derivatives, including the 4-bromophenyl derivative. These compounds displayed significant in vitro activity against pathogenic yeasts and molds (Buchta et al., 2004).
Safety and Hazards
The safety data sheet for 3-(4-Bromophenyl)cyclobutanol indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

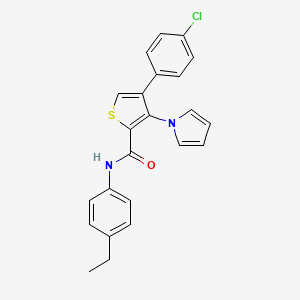
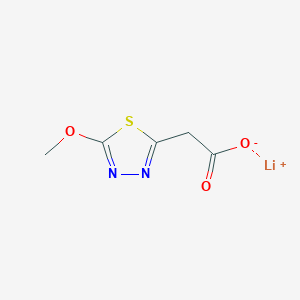
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
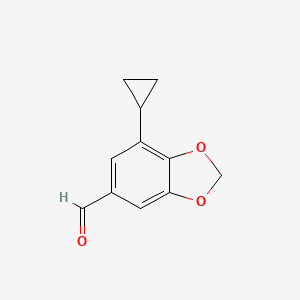
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)
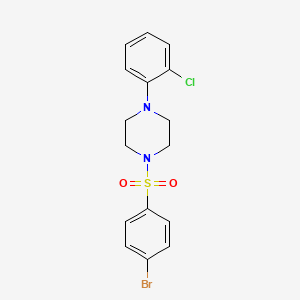
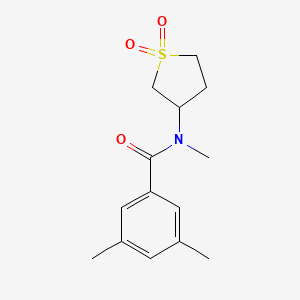
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)
